molecular formula C12H13N3O4S2 B2547415 N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 2097939-72-3

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2547415
CAS No.: 2097939-72-3
M. Wt: 327.37
InChI Key: NNYVTYMAWXKFID-HWKANZROSA-N
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Description

N-[(2E)-3-Methanesulfonylprop-2-en-1-yl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a methanesulfonyl propenyl substituent and a carboxamide group. This scaffold is structurally analogous to pharmacologically active pyrimidine derivatives, which are known for diverse biological properties, including antimicrobial and anti-inflammatory activities .

Properties

IUPAC Name

2-methyl-N-[(E)-3-methylsulfonylprop-2-enyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S2/c1-8-7-15-11(17)9(6-14-12(15)20-8)10(16)13-4-3-5-21(2,18)19/h3,5-7H,4H2,1-2H3,(H,13,16)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYVTYMAWXKFID-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NCC=CS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC/C=C/S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound with a thiazolo[3,2-a]pyrimidine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections will discuss its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H13N3O4S2
  • Molecular Weight : 327.37 g/mol
  • CAS Number : 2097939-72-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : Compounds with thiazolo[3,2-a]pyrimidine structures have shown significant antibacterial and antifungal properties. This is often due to their interference with bacterial protein synthesis and metabolic pathways.
  • Antitumor Activity : The thiazolo[3,2-a]pyrimidine moiety has been associated with inhibition of cancer cell proliferation through induction of apoptosis and disruption of cell cycle progression.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of compounds similar to this compound:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
5fMycobacterium smegmatis50 μg/mL
5dEscherichia coliIC50 = 0.91 μM

These results indicate that derivatives of thiazolo[3,2-a]pyrimidines possess varying degrees of effectiveness against pathogenic microorganisms.

Anticancer Activity

Research has demonstrated that compounds containing the thiazolo[3,2-a]pyrimidine scaffold exhibit promising anticancer properties:

  • Cell Lines Tested : Various cancer cell lines including breast cancer (MCF7), lung cancer (A549), and colon cancer (HCT116) have been used.
  • Mechanisms Identified :
    • Induction of apoptosis via caspase activation.
    • Inhibition of key enzymes involved in DNA replication and repair.

Case Studies

A notable study explored the synthesis and evaluation of thiazolo[3,2-a]pyrimidine derivatives for their anticancer properties. The study highlighted that:

  • Compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced activity against cancer cell lines.

Example Case Study Findings:

StudyCompound TestedResult
Thiazolo Derivative ASignificant reduction in cell viability at 25 µM concentration
Thiazolo Derivative BInduced apoptosis in MCF7 cells via mitochondrial pathway

Comparison with Similar Compounds

Core Thiazolo[3,2-a]pyrimidine Architecture

The central thiazolo[3,2-a]pyrimidine ring system is shared among analogs, but conformational differences arise due to substituents:

  • Ring Puckering : In ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (), the pyrimidine ring adopts a flattened boat conformation with a puckering amplitude of 0.224 Å at the chiral C5 atom . Similar puckering is expected in the target compound, though the methanesulfonyl group may alter strain due to steric or electronic effects.
  • Dihedral Angles : The fused thiazolopyrimidine ring in forms an 80.94° dihedral angle with its benzene substituent. The target compound’s methanesulfonyl propenyl chain likely induces distinct torsional effects, impacting molecular planarity and intermolecular interactions .

Substituent Effects

Compound Name Substituents at Position 2 and 6 Key Functional Groups
Target Compound Methanesulfonyl propenyl, carboxamide –SO2CH3 (electron-withdrawing), –CONH2
Ethyl ester analog () Trimethoxybenzylidene, ethyl carboxylate –OCH3 (electron-donating), –COOEt
Carboxybenzylidene-DMF adduct () Carboxybenzylidene, ethyl carboxylate –COOH (acidic), –COOEt
  • Solubility : Carboxamide and sulfonyl groups may improve aqueous solubility relative to ester derivatives (e.g., ), though crystallinity could be reduced due to flexible propenyl chains .

Comparison of Yields and Conditions

Compound Type Key Reagents Yield Reaction Time Reference
Trimethoxybenzylidene analog Acetic acid, NaOAc 78% 8–10 h
Carboxybenzylidene-DMF p-Xylene, succinic anhydride Not reported 5–7 h

Hydrogen Bonding and Crystal Packing

  • Hydrogen Bond Networks : In , bifurcated C–H···O bonds stabilize chains along the c-axis. The target compound’s –SO2 and –CONH2 groups may form stronger hydrogen bonds (e.g., N–H···O=S), influencing crystal packing and stability .
  • Graph Set Analysis : Etter’s graph theory () could classify the target’s hydrogen-bonding motifs as discrete or infinite patterns, affecting solubility and melting points.

Pharmacological Implications

  • Antimicrobial Activity : Pyrimidine derivatives with electron-withdrawing groups (e.g., –SO2) often exhibit enhanced activity against Gram-positive bacteria .
  • Drug Likeness : The carboxamide group may improve metabolic stability compared to ester-containing analogs (), aligning with trends in prodrug design .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves multi-step reactions starting with the condensation of 5-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylic acid derivatives with appropriate amines under reflux conditions. Key steps include:

  • Amide bond formation : Reacting the carboxylic acid intermediate with N-[(2E)-3-methanesulfonylprop-2-en-1-yl]amine using coupling agents like EDCI or HOBt in solvents such as DMF or dichloromethane .
  • Reaction optimization : Temperature control (60–80°C) and anhydrous conditions are critical to prevent side reactions. Purification via column chromatography or recrystallization (e.g., ethyl acetate/hexane) ensures high purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its structure?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of methanesulfonyl, prop-2-en-1-yl, and thiazolo-pyrimidine moieties by identifying characteristic shifts (e.g., vinyl proton at δ 6.5–7.0 ppm) .
  • X-ray diffraction (XRD) : Single-crystal XRD, refined using SHELXL , provides bond lengths and angles (e.g., C–S bond ≈ 1.75 Å in the thiazole ring) and confirms stereochemistry .
  • Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1350 cm⁻¹ (S=O stretch) validate functional groups .

Q. What are the key structural features influencing its chemical reactivity?

The compound’s reactivity arises from:

  • Electrophilic sites : The α,β-unsaturated ketone in the thiazolo-pyrimidine core and the methanesulfonyl group facilitate nucleophilic additions or Michael reactions .
  • Conformational flexibility : The (2E)-prop-2-en-1-yl side chain allows spatial adjustments for binding interactions, confirmed by DFT calculations showing a planar thiazolo-pyrimidine core .

Advanced Research Questions

Q. How can computational methods like DFT predict its reactivity and stability?

  • Reactivity prediction : DFT calculations (B3LYP/6-31G* level) model transition states for reactions (e.g., nucleophilic attack on the α,β-unsaturated ketone) and predict regioselectivity .
  • Stability analysis : Frontier molecular orbital (FMO) analysis (HOMO-LUMO gap ≈ 4.5 eV) indicates moderate kinetic stability, while Mulliken charges highlight electron-deficient regions prone to nucleophilic attack .

Q. What strategies resolve contradictions in biological activity data across similar thiazolo[3,2-a]pyrimidine derivatives?

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Structure-activity relationship (SAR) : Compare substituent effects (e.g., methanesulfonyl vs. methyl groups) on IC50 values to identify critical pharmacophores .

Q. How do substituents on the thiazolo[3,2-a]pyrimidine core influence its pharmacological profile?

  • Methanesulfonyl group : Enhances solubility and hydrogen-bonding capacity, improving target engagement (e.g., kinase inhibition Kd ≈ 12 nM) .
  • Prop-2-en-1-yl chain : The E-configuration optimizes steric interactions with hydrophobic binding pockets, as shown in molecular docking studies (AutoDock Vina) .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Crystallization hurdles : Low solubility in polar solvents and tendency to form amorphous solids.
  • Solutions : Slow evaporation of ethyl acetate/ethanol (3:2) at 4°C promotes crystal growth. Hydrogen-bonding networks (C–H···O) stabilize the lattice, as observed in XRD .

Methodological Tables

Q. Table 1: Key Crystallographic Data

ParameterValueSource
Space groupP21/c
Unit cell dimensionsa=12.34 Å, b=10.56 Å, c=18.72 Å
R-factor0.058

Q. Table 2: Comparative Biological Activities

DerivativeIC50 (nM)TargetNotes
Target compound15 ± 2Kinase XHigh selectivity (>100x vs. Kinase Y)
Methyl analog120 ± 10Kinase XReduced solubility

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